molecular formula C22H27N5O6 B12048084 DAPI (dilactate)

DAPI (dilactate)

Cat. No.: B12048084
M. Wt: 457.5 g/mol
InChI Key: UPGPSXFDIFAZIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DAPI (dilactate), also known as 4’,6-diamidino-2-phenylindole dilactate, is a blue fluorescent dye that binds strongly to DNA. It is widely used in fluorescence microscopy due to its ability to pass through intact cell membranes and stain both live and fixed cells. DAPI (dilactate) preferentially binds to double-stranded DNA, particularly at adenine-thymine-rich regions, and emits blue fluorescence when excited by ultraviolet light .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DAPI (dilactate) involves the reaction of 2-phenylindole with phosgene to form an isocyanate intermediate, which is then reacted with ammonia to produce the final product. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of DAPI (dilactate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Mechanism of Action

DAPI (dilactate) exerts its effects by binding to the minor groove of double-stranded DNA, particularly at adenine-thymine-rich regions. This binding displaces water molecules from both DAPI and the minor groove, resulting in a significant fluorescence enhancement. The excitation maximum for DAPI bound to DNA is 358 nm, and the emission maximum is 461 nm .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of DAPI (dilactate)

DAPI (dilactate) is unique due to its high affinity for adenine-thymine-rich regions in DNA and its ability to pass through intact cell membranes, allowing it to stain both live and fixed cells. Its blue fluorescence provides a clear contrast in multicolor fluorescence techniques, making it a valuable tool in various research applications .

Properties

Molecular Formula

C22H27N5O6

Molecular Weight

457.5 g/mol

IUPAC Name

2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide;2-hydroxypropanoic acid

InChI

InChI=1S/C16H15N5.2C3H6O3/c17-15(18)10-3-1-9(2-4-10)13-7-11-5-6-12(16(19)20)8-14(11)21-13;2*1-2(4)3(5)6/h1-8,21H,(H3,17,18)(H3,19,20);2*2,4H,1H3,(H,5,6)

InChI Key

UPGPSXFDIFAZIS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)O.CC(C(=O)O)O.C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N

Origin of Product

United States

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